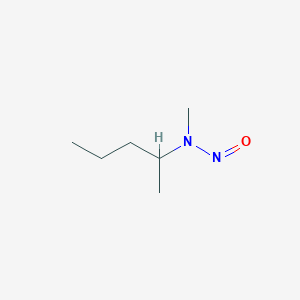
2,3,4,5-Tetramethylhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetramethylhexanal is an organic compound with the molecular formula C10H20O. It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is notable for its structural complexity due to the presence of four methyl groups attached to the hexane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetramethylhexanal typically involves the oxidation of 2,3,4,5-tetramethylhexanol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic oxidation processes. These processes often use metal catalysts such as palladium or platinum supported on carbon, which facilitate the selective oxidation of the alcohol to the aldehyde.
Types of Reactions:
Oxidation: this compound can be further oxidized to 2,3,4,5-tetramethylhexanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2,3,4,5-tetramethylhexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group in this compound can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 2,3,4,5-Tetramethylhexanoic acid.
Reduction: 2,3,4,5-Tetramethylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetramethylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in studies involving aldehyde reactivity and metabolism.
Medicine: Research into aldehyde dehydrogenase enzymes often utilizes aldehydes like this compound to understand enzyme specificity and activity.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor profile.
Wirkmechanismus
The mechanism by which 2,3,4,5-Tetramethylhexanal exerts its effects typically involves its reactivity as an aldehyde. Aldehydes are highly reactive due to the presence of the carbonyl group, which can participate in various chemical reactions. The compound can form Schiff bases with amines, undergo nucleophilic addition reactions, and be involved in oxidation-reduction processes. These reactions are crucial in both synthetic organic chemistry and biological systems.
Vergleich Mit ähnlichen Verbindungen
2,3,4,5-Tetramethylhexane: The corresponding alkane, lacking the formyl group, is less reactive and does not participate in the same range of chemical reactions.
2,3,4,5-Tetramethylhexanol: The alcohol form, which can be oxidized to the aldehyde, is less reactive towards nucleophiles compared to the aldehyde.
2,3,4,5-Tetramethylhexanoic Acid: The carboxylic acid form, which is more acidic and participates in different types of reactions such as esterification and amidation.
Uniqueness: 2,3,4,5-Tetramethylhexanal is unique due to its aldehyde functionality combined with the steric hindrance provided by the four methyl groups. This combination influences its reactivity and the types of reactions it can undergo, making it a valuable compound in both synthetic and research applications.
Eigenschaften
CAS-Nummer |
136343-21-0 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
2,3,4,5-tetramethylhexanal |
InChI |
InChI=1S/C10H20O/c1-7(2)9(4)10(5)8(3)6-11/h6-10H,1-5H3 |
InChI-Schlüssel |
KNPCAXPRSRIULI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)C(C)C(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)



![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)



![Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-](/img/structure/B14281301.png)

![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)


